molecular formula C20H27N3O2 B2487260 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one CAS No. 939242-40-7

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

Cat. No. B2487260
CAS RN: 939242-40-7
M. Wt: 341.455
InChI Key: HEOYAAYLBSVADQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalyst-free conditions, utilizing readily available starting materials for the creation of biologically active products. For example, a one-pot route for the synthesis of pyran-2-ones derivatives was reported, highlighting the simplicity and efficiency of such methods (Hoseinpour et al., 2020). Another innovative method developed for enantiopure pyridin-3-ones involved commercially available sugars as starting materials under mild conditions (Husain et al., 2011).

Molecular Structure Analysis

X-ray diffraction analysis has been instrumental in determining the molecular and crystal structures of related compounds, revealing the influence of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Research into related compounds has led to the discovery of new routes and reactions. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated unexpected pathways to benzylidenebis derivatives (Mekheimer et al., 1997).

Physical Properties Analysis

Studies on the physical properties of related compounds, such as crystal structure and supramolecular aggregation, have been reported. For instance, the structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate was characterized by intermolecular interactions (Suresh et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds have highlighted the importance of intramolecular and intermolecular hydrogen bonds in determining stability and reactivity. For example, the synthesis and characterization of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives emphasized the potential antihypertensive activity of these compounds (Kumar & Mashelker, 2006).

Scientific Research Applications

Structural and Molecular Analysis

  • The molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds similar in structure to the specified chemical, have been determined by X-ray diffraction analysis. These studies highlight the conformational flexibility of such molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, impacting their molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Synthesis and Applications

  • Research on pyridine derivatives explores their synthesis and potential applications, such as in the development of new pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, pyridines and their hydroxylated analogs have been synthesized and evaluated for various biological activities and structural analyses, providing insights into their potential utility in drug development and other areas of chemical research (Brbot-Šaranović et al., 2001).

Pharmacological Potential

  • Pyridine analogs have been characterized and evaluated for pharmacological properties, including antibacterial activities. This research suggests that modifications to the pyridine core can significantly influence biological activity, highlighting the importance of structural diversity in the development of new therapeutic agents (Patel & Patel, 2012).

properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-23-15(3)12-17(24)18(20(23)25)19(16-6-5-9-21-13-16)22-10-7-14(2)8-11-22/h5-6,9,12-14,19,24H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYAAYLBSVADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

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